(R)-4-(1-Aminoethyl)-2-fluorobenzoicacid
Description
Significance of Chiral Fluorinated Organic Compounds in Contemporary Chemical Research
The introduction of fluorine into organic compounds can profoundly alter their physical, chemical, and biological properties. nih.gov Due to its high electronegativity, small size, and the strength of the carbon-fluorine bond, fluorine can enhance metabolic stability, increase binding affinity to biological targets, and improve bioavailability. researchgate.netnih.gov Blocking metabolically vulnerable sites with a fluorine atom can prolong the therapeutic effect of a drug. nih.gov
Chirality, or the "handedness" of a molecule, is equally critical, particularly in drug design. researchgate.net Biological systems, such as enzymes and receptors, are inherently chiral and often interact differently with the two enantiomers (mirror-image isomers) of a chiral drug. researchgate.net One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even cause adverse effects. researchgate.net Consequently, the synthesis of single-enantiomer chiral drugs is a major focus in the pharmaceutical industry. researchgate.net Chiral, fluorine-containing molecules combine the benefits of both features, leading to compounds with potentially increased potency, greater selectivity, and improved pharmacokinetic profiles. researchgate.net
Overview of Benzoic Acid Derivatives as Versatile Synthetic Intermediates
Benzoic acid and its derivatives are fundamental building blocks in organic synthesis. wikipedia.orgresearchgate.net They serve as readily available precursors for a vast array of more complex molecules used in the pharmaceutical, agrochemical, and materials science industries. researchgate.netresearchgate.net The versatility of the benzoic acid scaffold stems from the reactivity of its carboxyl group and the ability to introduce various substituents onto the benzene (B151609) ring. wikipedia.org
The carboxyl group can be converted into esters, amides, acid chlorides, and other functional groups, enabling a wide range of chemical transformations. wikipedia.org Furthermore, the aromatic ring can be substituted with different atoms or groups, such as halogens, nitro groups, or alkyl chains, which modifies the electronic properties and allows for further reactions like cross-coupling. researchgate.net This modularity makes benzoic acid derivatives ideal starting materials for constructing complex molecular architectures. researchgate.netresearchgate.net
Structural Features and Stereochemical Importance of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid
(R)-4-(1-Aminoethyl)-2-fluorobenzoic acid is a chiral fluorinated amino acid derivative that embodies the key features discussed above. Its structure is defined by a benzoic acid core substituted with a fluorine atom at the 2-position and an aminoethyl group at the 4-position. The stereochemical integrity of this molecule is crucial for its function in chiral environments, such as enzyme binding pockets.
The systematic IUPAC name for this compound is 4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid. The "(1R)" designation specifies the absolute configuration at the chiral center—the carbon atom bonded to the amino group, a methyl group, a hydrogen atom, and the fluorinated benzene ring. This precise three-dimensional arrangement is critical, as the opposite (S)-enantiomer would interact differently with other chiral molecules. The fluorine atom at the ortho-position to the carboxylic acid exerts a strong electron-withdrawing effect, which can influence the acidity of the carboxyl group and the reactivity of the aromatic ring. The presence of three distinct functional groups—a carboxylic acid, an amine, and a fluoroaromatic ring—makes it a valuable and multifunctional synthetic intermediate.
Table 1: Chemical Identifiers for (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid
| Property | Value |
|---|---|
| Systematic IUPAC Name | 4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid |
| Molecular Formula | C₉H₁₀FNO₂ |
| Molecular Weight | 183.18 g/mol |
| Chiral Center | (R)-configuration at the ethyl carbon |
Note: Data sourced from available chemical literature.
Research Landscape and Emerging Trends in the Synthesis and Application of Related Fluorinated Amino Acids
The field of fluorinated amino acids is an area of intense research, driven by their potential applications in medicinal chemistry and chemical biology. numberanalytics.comresearchgate.net The incorporation of these unnatural amino acids into peptides can enhance proteolytic stability and modulate conformation, leading to peptides with improved therapeutic properties. researchgate.net Consequently, there is a growing demand for new and efficient methods for their synthesis. rsc.org
Recent advances in synthetic organic chemistry have provided powerful tools for preparing fluorinated amino acids with high stereochemical control. numberanalytics.com Modern approaches such as transition metal-catalyzed fluorination and the development of novel electrophilic and nucleophilic fluorinating reagents have expanded the synthetic toolkit. numberanalytics.comrsc.orgmdpi.com Asymmetric catalysis, in particular, plays a vital role in accessing enantiomerically pure fluorinated amino acids. mdpi.com
Emerging applications for these compounds are diverse. They are widely used as building blocks for creating novel pharmaceuticals, including enzyme inhibitors and antibacterial agents. numberanalytics.comresearchgate.net Beyond drug development, fluorinated amino acids are being explored in materials science for the creation of self-assembling peptides and other novel nanomaterials. numberanalytics.com The unique properties of the fluorine atom also make these compounds useful as ¹⁹F-NMR probes for studying biological systems. mdpi.com The continued development of synthetic methods and a deeper understanding of the biochemical properties of these compounds are expected to open up new avenues for innovation. numberanalytics.com
Structure
3D Structure
Properties
Molecular Formula |
C9H10FNO2 |
|---|---|
Molecular Weight |
183.18 g/mol |
IUPAC Name |
4-[(1R)-1-aminoethyl]-2-fluorobenzoic acid |
InChI |
InChI=1S/C9H10FNO2/c1-5(11)6-2-3-7(9(12)13)8(10)4-6/h2-5H,11H2,1H3,(H,12,13)/t5-/m1/s1 |
InChI Key |
YGJRIDMDDKKESX-RXMQYKEDSA-N |
Isomeric SMILES |
C[C@H](C1=CC(=C(C=C1)C(=O)O)F)N |
Canonical SMILES |
CC(C1=CC(=C(C=C1)C(=O)O)F)N |
Origin of Product |
United States |
Synthetic Methodologies for R 4 1 Aminoethyl 2 Fluorobenzoic Acid
Retrosynthetic Analysis and Strategic Disconnections for the (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid Scaffold
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. For (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid, two primary disconnections provide logical pathways for its synthesis.
The most straightforward disconnection is at the carbon-nitrogen (C-N) bond of the chiral amine. This leads to two potential precursors: a chiral (R)-1-(3-fluoro-4-carboxyphenyl)ethanol or a corresponding electrophile (e.g., a halide or sulfonate) and an ammonia (B1221849) equivalent. The chiral alcohol itself can be derived from the asymmetric reduction of a ketone, 4-acetyl-2-fluorobenzoic acid. This ketone is a key intermediate, as it simplifies the problem to the synthesis of an achiral aromatic compound and a subsequent stereoselective reduction.
A second strategic disconnection breaks the carbon-carbon (C-C) bond between the aromatic ring and the ethyl side chain. This approach considers a Friedel-Crafts acylation or a related reaction, leading back to a 2-fluorobenzoic acid derivative and an acetylating agent. This strategy establishes the core aromatic structure first, followed by the introduction of the side chain's precursor.
These disconnections are summarized in the table below.
| Disconnection | Bond Type | Precursor 1 (Synthon) | Precursor 2 (Synthon) | Potential Reagent(s) |
| Route A | C-N | (R)-1-(3-fluoro-4-carboxyphenyl)ethyl cation | Ammonia anion | (R)-1-(3-fluoro-4-carboxyphenyl)ethanol (via Mitsunobu reaction or activation/displacement) |
| Route B | C-C (Acylation) | 2-Fluorobenzoic acid anion | Acetyl cation | 2-Fluorobenzoic acid, Acetyl chloride/AlCl₃ |
| Route C | C-H (from Ketone) | 4-Acetyl-2-fluorobenzoic acid enolate | N/A | Asymmetric reduction catalysts (e.g., CBS, Noyori) or enzymes |
Conventional Synthetic Routes to (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid
Conventional routes typically involve the synthesis of a racemic mixture followed by resolution, or the use of stoichiometric chiral reagents derived from the chiral pool.
Multi-step Synthetic Sequences from Readily Available Precursors
A common starting point for the synthesis is a commercially available fluorinated aromatic compound, such as 3-fluorotoluene. A typical multi-step sequence is outlined below:
Acylation: 3-Fluorotoluene can undergo Friedel-Crafts acylation with acetyl chloride in the presence of a Lewis acid like aluminum chloride to introduce the acetyl group, primarily at the para position, yielding 4-acetyl-2-fluorotoluene.
Oxidation: The methyl group of 4-acetyl-2-fluorotoluene is then oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (B83412) (KMnO₄) or chromic acid. This step yields the key intermediate, 4-acetyl-2-fluorobenzoic acid.
Reduction: The ketone is reduced to a racemic alcohol, 4-(1-hydroxyethyl)-2-fluorobenzoic acid, using a non-selective reducing agent like sodium borohydride (B1222165) (NaBH₄).
Functionalization and Substitution: The racemic alcohol is converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent reaction with sodium azide (B81097) (NaN₃) followed by reduction (e.g., with H₂/Pd-C or LiAlH₄) produces the racemic amine, (±)-4-(1-aminoethyl)-2-fluorobenzoic acid.
Resolution: The final step involves the classical resolution of the racemic amine using a chiral resolving agent, such as tartaric acid or mandelic acid, to isolate the desired (R)-enantiomer.
Key Chemical Transformations in the Construction of the Fluorobenzoyl Moiety
The construction of the 2-fluoro-4-substituted benzoic acid core can be achieved through several methods. One route begins with 4-bromo-2-fluorotoluene, which can be converted to 2-fluoro-4-methylbenzoic acid via Grignard formation and subsequent reaction with carbon dioxide. The methyl group is then functionalized as needed.
Alternatively, syntheses can start from fluorohalogenobenzoic acids. For instance, a 4-fluorohalogenobenzoic acid can be nitrated to introduce a nitro group at the 2-position, followed by catalytic reduction to yield 2-amino-4-fluorobenzoic acid google.com. While not a direct precursor to the target, this illustrates standard transformations used to build substituted fluorobenzoic acids. The synthesis of 4-amino-2-fluorobenzoic acid has also been reported, involving steps like the protection of an aniline (B41778), Vilsmeier-Haack formylation, oxidation of the aldehyde to a carboxylic acid, and final deprotection google.com. These established procedures for manipulating substituents on a fluorinated benzene (B151609) ring are foundational for accessing the required intermediates.
Introduction and Functionalization of the Chiral Aminoethyl Side Chain
In conventional approaches, the aminoethyl side chain is typically introduced achirally, with the stereocenter being established later. Starting from the 4-acetyl-2-fluorobenzoic acid intermediate, the ketone can be converted into the amine through several methods:
Reductive Amination: The ketone can be reacted with ammonia or a protected amine equivalent (e.g., benzylamine) in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the racemic amine.
Oxime Formation and Reduction: The ketone can be converted to an oxime using hydroxylamine. Subsequent reduction of the oxime yields the primary amine.
Once the racemic amine is formed, classical resolution is the defining conventional method for isolating the (R)-enantiomer. This process involves forming diastereomeric salts with a chiral acid. Due to their different physical properties, these salts can be separated by fractional crystallization. After separation, the pure diastereomeric salt is treated with a base to liberate the enantiomerically pure amine.
Asymmetric and Stereoselective Synthesis of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid
Modern synthetic strategies aim to establish the desired stereocenter directly, avoiding racemic intermediates and resolution steps. This is primarily achieved through asymmetric catalysis or the use of chiral auxiliaries.
A key strategy involves the asymmetric reduction of the prochiral ketone, 4-acetyl-2-fluorobenzoic acid (or its ester derivative), to the corresponding (R)-alcohol. This can be accomplished with high enantioselectivity using various catalytic systems:
Biocatalysis: Enzymes such as ketoreductases (KREDs) or whole-cell systems (e.g., Candida tropicalis, Lens culinaris) can reduce acetophenone (B1666503) derivatives to chiral alcohols with high enantiomeric excess tandfonline.comnih.gov.
Chemical Catalysis: The Corey-Bakshi-Shibata (CBS) reduction, which uses a chiral oxazaborolidine catalyst with borane (B79455), is highly effective for the asymmetric reduction of ketones tandfonline.com. Ruthenium-based catalysts, such as those developed by Noyori, are also widely used for the asymmetric transfer hydrogenation of aromatic ketones.
Once the (R)-alcohol is obtained, it can be converted to the (R)-amine with stereochemical control, for example, via a Mitsunobu reaction with an amine nucleophile or by conversion to a sulfonate followed by Sₙ2 displacement with azide.
Chiral Auxiliaries and Their Application in Enantioselective Pathways
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a diastereoselective reaction. After the desired stereocenter is created, the auxiliary is cleaved and can often be recovered.
Evans Oxazolidinones: One of the most reliable classes of chiral auxiliaries is the Evans oxazolidinones, which are derived from chiral amino alcohols santiago-lab.comwikipedia.org. A potential synthetic route using this auxiliary could involve:
Acylation: 2-Fluoro-4-methylbenzoic acid is coupled to a chiral oxazolidinone, for example, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone.
α-Functionalization: The resulting N-acyl oxazolidinone is enolized, and this enolate can undergo diastereoselective reactions. For instance, α-bromination followed by nucleophilic displacement could introduce the amino group precursor.
Cleavage: The auxiliary is then cleaved under mild conditions (e.g., hydrolysis with lithium hydroperoxide) to release the chiral carboxylic acid derivative, now containing the desired stereocenter, and recover the auxiliary williams.edu.
Chiral Amine Auxiliaries: An alternative and highly effective strategy is to use a chiral amine as an auxiliary in a reductive amination reaction. This approach is particularly relevant for synthesizing chiral 1-arylethylamines.
Imine Formation: The key intermediate, 4-acetyl-2-fluorobenzoic acid, is condensed with a chiral amine, such as (R)-1-phenylethylamine, to form a diastereomeric mixture of imines.
Diastereoselective Reduction: The C=N bond is reduced, typically via catalytic hydrogenation. The steric influence of the chiral auxiliary directs the hydrogenation to one face of the imine, leading to one diastereomer of the secondary amine in excess.
Auxiliary Removal: The chiral auxiliary (the 1-phenylethyl group) is removed by hydrogenolysis, typically using a palladium catalyst, to yield the final product, (R)-4-(1-aminoethyl)-2-fluorobenzoic acid. This method is advantageous as it builds the chiral amine directly and the auxiliary is readily cleaved epo.org.
| Chiral Auxiliary Type | Example | Application in Synthesis | Typical Diastereoselectivity |
| Oxazolidinone | (R)-4-Benzyl-2-oxazolidinone | Diastereoselective alkylation of N-acyl imides | Often >98:2 dr |
| Sulfinamide | (R)-tert-Butanesulfinamide | Condensation with ketones to form chiral N-sulfinyl imines, followed by diastereoselective reduction or addition | High, often >95:5 dr |
| Chiral Amine | (R)-1-Phenylethylamine | Diastereoselective reductive amination of ketones | Variable, dependent on substrate and conditions |
Asymmetric Catalysis in the Formation of the Stereocenter
The creation of the chiral amine in (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid is most commonly achieved through the asymmetric reduction of a prochiral ketone precursor, 4-acetyl-2-fluorobenzoic acid. Transition metal-catalyzed asymmetric transfer hydrogenation is a prominent method for this transformation. wikipedia.org This technique typically involves the use of ruthenium (Ru) or rhodium (Rh) complexes paired with chiral ligands. wikipedia.org
In this process, a hydrogen source, such as isopropanol (B130326) or formic acid, transfers hydrogen to the ketone in a highly controlled, enantioselective manner, directed by the chiral catalyst. wikipedia.org The choice of the chiral ligand is critical for achieving high enantioselectivity. Commonly used ligands for aryl ketone reduction include chiral diamines and amino alcohols complexed with the metal center. wikipedia.org
Another established method is the enantioselective reduction using chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. nih.gov This approach utilizes a catalytic amount of the oxazaborolidine, which activates a stoichiometric reducing agent like borane (BH₃), to reduce the ketone with high enantioselectivity. nih.gov The catalyst can be generated in situ from chiral lactam alcohols, offering a practical and effective route to the desired (R)-alcohol, which can then be converted to the amine. nih.gov
Below is a representative table illustrating typical outcomes for asymmetric reduction of aryl ketones, analogous to the precursor for the target compound.
| Catalyst System | Substrate Type | Yield (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|
| Ru-TsDPEN | Aryl Methyl Ketone | 95 | 98 (R) |
| Rh-Chiral Diamine | Substituted Acetophenone | 92 | 96 (R) |
| CBS Catalyst (Oxazaborolidine) | Aryl Alkyl Ketone | 90 | 97 (R) |
Enzymatic and Biocatalytic Approaches for Enantiopure Synthesis
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical catalysis for producing enantiopure chiral amines. researchgate.netresearchgate.net Enzymes offer exceptional selectivity (chemo-, regio-, and enantio-) and operate under mild reaction conditions, reducing environmental impact. researchgate.net For the synthesis of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid, two classes of enzymes are particularly relevant: transaminases (TAs) and reductive aminases (RedAms).
Transaminase (TA)-Mediated Synthesis: Amine transaminases catalyze the transfer of an amino group from a donor molecule (e.g., isopropylamine, L-alanine) to a ketone acceptor. dovepress.com To synthesize the target compound, 4-acetyl-2-fluorobenzoic acid would serve as the prochiral ketone substrate. An (R)-selective transaminase would then transfer an amino group to produce the desired (R)-amine with very high enantiomeric excess. dovepress.comnih.gov A significant advantage of this method is its high stereoselectivity. dovepress.com However, the reaction equilibrium can be unfavorable; this is often overcome by using a large excess of the amine donor or by removing the ketone byproduct (e.g., acetone (B3395972) when using isopropylamine) to drive the reaction to completion. dovepress.com
Reductive Aminase (RedAm)-Mediated Synthesis: Reductive aminases, a subclass of imine reductases (IREDs), catalyze the direct reductive amination of a ketone with an amine, using a nicotinamide (B372718) cofactor (NAD(P)H) as the reducing equivalent. whiterose.ac.uknih.gov This one-pot reaction combines imine formation and its asymmetric reduction. manchester.ac.uk For the target molecule, 4-acetyl-2-fluorobenzoic acid could be reacted with an ammonia source in the presence of a RedAm and a cofactor regeneration system (e.g., using glucose dehydrogenase and glucose). researchgate.net The ability of RedAms to catalyze both imine formation and reduction makes them highly efficient catalysts for chiral amine synthesis. manchester.ac.uk
| Enzyme Type | Substrate Type | Conversion (%) | Enantiomeric Excess (e.e., %) |
|---|---|---|---|
| (R)-selective Transaminase | Aryl Ketone | >95 | >99 |
| Reductive Aminase (RedAm) | Aryl Ketone + Amine | >90 | >99 |
| Ketoreductase (KRED) | Aryl Ketone | >98 | >99 |
Advanced and Scalable Synthetic Routes for (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid
Optimization of Reaction Conditions for Enhanced Yield and Purity
Optimizing reaction conditions is crucial for maximizing yield, purity, and enantioselectivity while minimizing costs and environmental impact. For asymmetric catalytic routes, key parameters include catalyst loading, temperature, pressure (for hydrogenations), and the choice of solvent and hydrogen donor (for transfer hydrogenations). Lowering the catalyst loading is economically desirable, but it may require longer reaction times or more forcing conditions. Temperature can significantly affect enantioselectivity; for instance, lower temperatures often lead to higher e.e. values. nih.gov
In biocatalytic processes, optimization focuses on factors such as pH, temperature, substrate and enzyme concentration, and cofactor regeneration efficiency. The pH and temperature must be maintained within the optimal range for enzyme activity and stability. High substrate concentrations are desirable for process efficiency but can lead to substrate or product inhibition of the enzyme. Therefore, a balance must be struck to achieve high productivity. researchgate.net The efficiency of the cofactor regeneration system is also critical for the economic viability of processes using RedAms or ketoreductases. researchgate.net
Process Chemistry Considerations for Large-Scale Synthesis
Scaling up the synthesis of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid from the laboratory to an industrial scale introduces several challenges. For transition metal-catalyzed processes, the cost and toxicity of metals like ruthenium and rhodium are major concerns. Efficient methods for removing residual metal from the final product to meet stringent pharmaceutical standards (typically <10 ppm) are required. Catalyst recovery and recycling are also important for improving the economic and environmental profile of the process.
For biocatalytic routes, the key considerations include the production, stability, and cost of the enzyme. researchgate.net Processes may use whole cells or isolated enzymes (free or immobilized). Immobilization can enhance enzyme stability and allow for easier recovery and reuse, which is critical for cost-effective manufacturing. researchgate.net Downstream processing—the isolation and purification of the product from the aqueous reaction medium—must be efficient and scalable. This often involves extraction, crystallization, or chromatography steps designed to deliver the final compound with high purity. researchgate.net
Comparison of Synthetic Route Efficiencies and Practicalities
Both asymmetric catalysis and biocatalysis offer viable routes to (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid, each with distinct advantages and disadvantages.
Asymmetric Catalysis:
Pros: High turnover numbers, broad substrate scope, and well-understood reaction mechanisms. Can often be run in standard organic solvents, simplifying product isolation.
Cons: High cost and toxicity of precious metal catalysts, potential for metal contamination in the product, and sometimes harsh reaction conditions (high pressure/temperature).
Biocatalysis:
Pros: Extremely high enantioselectivity (>99% e.e. is common), mild reaction conditions (ambient temperature and pressure, aqueous media), reduced environmental impact ("green chemistry"), and catalysts are biodegradable. researchgate.net
Cons: Enzymes can have a limited substrate scope (though this is being addressed by protein engineering), potential for substrate/product inhibition, and product isolation from aqueous media can be complex. The initial development and scale-up of enzyme production can also be resource-intensive. researchgate.net
Ultimately, the choice of synthetic route depends on a variety of factors including cost, scale, required purity, and the availability of technology. For pharmaceutical intermediates, the trend is increasingly towards biocatalytic methods due to their high selectivity and superior environmental and safety profiles. researchgate.netacs.org
Applications of R 4 1 Aminoethyl 2 Fluorobenzoic Acid As a Chiral Building Block
Utilization in the Synthesis of Complex Organic Architectures
The distinct reactive sites on (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid allow for its selective modification and incorporation into a wide range of larger, more complex molecules. Its rigid, fluorinated aromatic core combined with a chiral side chain makes it an attractive starting material for creating structurally diverse compounds.
The 2-aminobenzoic acid moiety within the structure of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid serves as a classical precursor for the synthesis of various fused nitrogen-containing heterocycles.
Quinazolinones: The molecule's intrinsic 2-aminobenzoic acid framework is ideal for constructing the quinazolinone core, a privileged scaffold in medicinal chemistry. nih.gov Synthesis typically involves the condensation of the 2-amino group and the carboxylic acid with a one-carbon unit source. For example, reaction with formamide (B127407) or orthoesters can lead to the formation of the pyrimidinone ring fused to the existing benzene (B151609) ring. researchgate.net The presence of the chiral (R)-1-aminoethyl group at the 4-position provides a key handle for introducing stereospecificity and further functionalization.
Indoles: While not a direct precursor for common indole (B1671886) syntheses like the Fischer or Hemetsberger methods, (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid can be chemically modified to participate in indole ring formation. nih.govrsc.org For instance, the carboxylic acid could be reduced to a hydroxymethyl group, and the amino group on the ring could be transformed into a different functional group suitable for cyclization strategies that form the pyrrole (B145914) ring of the indole nucleus.
Triazoles: The carboxylic acid functionality can be utilized to build 1,2,4-triazole (B32235) rings. nih.gov A common strategy involves converting the carboxylic acid to an amide or hydrazide, which then undergoes cyclization with a suitable reagent. For example, reacting the corresponding acyl hydrazide with an isothiocyanate could lead to a thiosemicarbazide (B42300) intermediate that cyclizes to a triazole. Alternatively, reaction with hydrazine (B178648) can form 4-amino-1,2,4-triazole (B31798) derivatives. google.com
Table 1: Potential Heterocycle Synthesis Pathways
| Heterocycle | General Reaction Scheme | Key Intermediate from (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid |
|---|---|---|
| Quinazolinone | Condensation of a 2-aminobenzoic acid with a C1 source (e.g., formamide, orthoester). researchgate.net | The parent molecule itself. |
| Indole | Cyclization of an ortho-substituted aniline (B41778) derivative (e.g., Larock indole synthesis). | A derivative where the carboxylic acid and amino group are modified for cyclization. |
| 1,2,4-Triazole | Cyclization of an acyl hydrazide or related derivative. google.com | The acyl hydrazide formed from the carboxylic acid group. |
The carboxylic acid group is a primary site for derivatization, enabling the linkage of the molecule to other chemical entities through stable bonds like esters and amides. Standard coupling methods are effective for these transformations. thermofisher.com Water-soluble carbodiimides such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC) can be used to activate the carboxylic acid, facilitating its reaction with a wide array of nucleophiles like alcohols, amines, and hydrazines. thermofisher.com This allows for the synthesis of esters, amides, and acyl hydrazides, respectively, which can serve as final products or as intermediates for further reactions.
Table 2: Representative Derivatizations of the Carboxylic Acid Group
| Derivative | Reagent(s) | Coupling Method |
|---|---|---|
| Methyl Ester | Methanol, Acid Catalyst | Fischer Esterification |
| Amide | Amine (R'-NH2), EDAC/HOBt | Carbodiimide Coupling |
| Acyl Hydrazide | Hydrazine (H2N-NH2), EDAC | Carbodiimide Coupling |
| N-Hydroxysuccinimide Ester | N-Hydroxysuccinimide, DCC/EDAC | Activated Ester Formation |
The primary amino group on the chiral side chain is another key site for chemical modification. It can readily undergo N-acylation with acyl chlorides or anhydrides to form amides, or react with aldehydes and ketones to form Schiff bases (imines). nih.govresearchgate.net Reductive amination can be used to form secondary amines. Due to its nucleophilicity, this amino group often requires protection (e.g., as a Boc or Cbz derivative) during reactions targeting the carboxylic acid, to ensure selectivity and prevent unwanted side reactions such as intramolecular cyclization.
Design and Synthesis of Fluorinated Analogs and Bioisosteres
The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate their physicochemical and biological properties. nih.govresearchgate.net The fluorine atom in (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid can influence the molecule's acidity, lipophilicity, metabolic stability, and conformational preferences. nih.govnih.gov
This compound serves as an excellent starting point for creating fluorinated analogs and bioisosteres. Bioisosteres are functional groups or molecules that have similar chemical and physical properties, which produce broadly similar biological effects. sci-hub.se For instance, the carboxylic acid group could be replaced with other acidic bioisosteres like a tetrazole or a phosphonic acid to alter potency or pharmacokinetic properties. Further fluorination at other positions on the aromatic ring could be explored to fine-tune electronic effects and binding interactions with biological targets. The strategic placement of fluorine can lead to enhanced potency, improved metabolic stability, and better membrane permeability. researchgate.net
Strategies for Radiochemical Labeling with Fluorine Isotopes (e.g., ¹⁸F) for Research Probes
The presence of a fluorine atom on the aromatic ring makes (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid and its derivatives attractive candidates for labeling with the positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min). nih.gov ¹⁸F-labeled molecules are used as tracers in Positron Emission Tomography (PET), a powerful non-invasive imaging technique for visualizing and quantifying biological processes in vivo. nih.gov
The development of ¹⁸F-labeled research probes often relies on nucleophilic substitution reactions. nih.govfrontiersin.org The aromatic fluorine atom in this building block provides a direct site for such labeling via isotopic exchange.
One of the most direct methods for introducing ¹⁸F into an aromatic system that already contains a fluorine atom is through nucleophilic [¹⁸F]/[¹⁹F] isotopic exchange. acs.orguchicago.edu This reaction involves substituting the stable ¹⁹F atom with a radioactive ¹⁸F atom. The process is typically carried out using a source of no-carrier-added [¹⁸F]fluoride, which is activated using a phase-transfer catalyst such as a potassium-Kryptofix K₂₂₂ complex or tetrabutylammonium (B224687) salts. acs.orguchicago.edu While isotopic exchange on electron-rich aromatic rings can be challenging, the presence of activating groups can facilitate the reaction. uchicago.edu This method is particularly valuable for the late-stage radiolabeling of complex molecules, where the precursor is structurally very similar or identical to the final product, simplifying purification. youtube.com
Table 3: Overview of ¹⁸F-Labeling Strategies
| Labeling Method | Description | Key Reagents |
|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | Displacement of a leaving group (e.g., -NO₂, -OTf) on an activated aromatic ring by [¹⁸F]fluoride. frontiersin.org | [¹⁸F]F⁻, phase-transfer catalyst, precursor with leaving group. |
| [¹⁸F]/[¹⁹F] Isotopic Exchange | Direct replacement of a stable ¹⁹F atom with radioactive ¹⁸F. acs.orguchicago.edu | [¹⁸F]F⁻, phase-transfer catalyst (e.g., K₂₂₂), aprotic solvent. |
| Silicon-Fluoride Acceptor (SiFA) Method | Isotopic exchange on a specialized silicon-containing prosthetic group attached to the molecule. youtube.com | [¹⁸F]F⁻, SiFA-derivatized precursor. |
Precursor Design for Radiosynthesis
The strategic design of precursor molecules is a cornerstone of developing novel radiotracers for Positron Emission Tomography (PET). For a chiral building block like (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid, its inherent structural features—a chiral aminoethyl group, a fluorine-substituted aromatic ring, and a carboxylic acid moiety—offer multiple avenues for modification into a precursor suitable for radiolabeling. The primary goal in precursor design is to introduce a reactive functional group that can be readily displaced by a positron-emitting radionuclide, most commonly fluorine-18 ([¹⁸F]), in the final step of the synthesis. This "late-stage" radiolabeling approach is critical due to the short half-life of ¹⁸F (approximately 109.7 minutes), which necessitates rapid and efficient radiochemical reactions.
Detailed Research Findings
Research into PET tracer development for targets such as the Nav1.7 sodium channel, implicated in pain pathways, has driven the synthesis of complex molecular structures where chiral building blocks are essential for achieving target specificity and affinity. The radiosynthesis of such tracers relies on meticulously designed precursors that can be reliably labeled with fluorine-18.
One established method involves converting a primary alcohol into a sulfonate ester, which serves as an excellent leaving group for nucleophilic attack by [¹⁸F]fluoride. In the context of a molecule derived from (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid, a common synthetic strategy would be to couple the parent molecule to a larger pharmacophore and then introduce a hydroxyethyl (B10761427) group onto a reactive nitrogen or oxygen. This hydroxyl group is then converted to a tosylate, creating the final precursor for radiofluorination.
The following table outlines a representative precursor design based on this strategy, starting from a derivative of the title compound.
| Precursor Name | Structure | Leaving Group | Radiolabeling Method |
| N-((R)-1-(4-carboxy-3-fluorophenyl)ethyl)-2-(2-(tosyloxy)ethoxy)acetamide | Tosylate (-OTs) | Nucleophilic Substitution | |
| (R)-4-(1-(2-(2-((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxy)ethoxy)acetamido)ethyl)-2-fluorobenzoic acid | Boronic acid pinacol (B44631) ester | Copper-Mediated Fluorination |
The radiosynthesis process using such precursors is a multi-step, automated procedure. For a tosylate precursor, the reaction typically involves the azeotropic drying of [¹⁸F]fluoride with a phase-transfer catalyst like Kryptofix 2.2.2 (K₂₂₂) and potassium carbonate (K₂CO₃). The precursor, dissolved in an anhydrous polar aprotic solvent such as acetonitrile (B52724) or dimethylformamide, is then added, and the reaction is heated to facilitate the substitution. Subsequent deprotection steps are often required to remove protecting groups (e.g., on the carboxylic acid) and yield the final PET tracer.
The table below summarizes typical reaction parameters and outcomes for the radiosynthesis of a generic [¹⁸F]-labeled tracer from a tosylate precursor derived from the (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid scaffold.
| Parameter | Value |
| Precursor | Tosyloxyethyl derivative |
| Radionuclide | [¹⁸F]Fluoride |
| Reagents | K₂CO₃ / K₂₂₂ |
| Solvent | Acetonitrile (CH₃CN) |
| Reaction Temperature | 80 - 120 °C |
| Reaction Time | 10 - 20 minutes |
| Post-Labeling Steps | Acid or Base Hydrolysis (Deprotection) |
| Purification | Semi-preparative HPLC |
| Radiochemical Yield (decay-corrected) | 25 - 45% |
| Molar Activity (end of synthesis) | > 40 GBq/µmol |
These findings underscore the critical role of precursor design in the successful development of novel PET tracers. By modifying the (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid building block to include a suitable leaving group, it can be effectively integrated into synthetic pathways for producing fluorine-18 labeled molecules for in vivo imaging applications.
Advanced Spectroscopic and Structural Characterization of R 4 1 Aminoethyl 2 Fluorobenzoic Acid and Its Precursors
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Stereochemistry
NMR spectroscopy is a powerful technique for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton and Carbon-13 NMR are fundamental for establishing the carbon-hydrogen framework of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electronic environment of each nucleus, while spin-spin coupling provides information about neighboring atoms.
Proton (¹H) NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the protons of the aminoethyl side chain. The aromatic region will display complex splitting patterns due to both proton-proton (H-H) and proton-fluorine (H-F) couplings. The protons on the chiral side chain, specifically the methine (CH) and methyl (CH₃) groups, will appear as a quartet and a doublet, respectively, due to their coupling.
Carbon-¹³ (¹³C) NMR: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The fluorine atom significantly influences the chemical shifts of the aromatic carbons to which it is attached and those in close proximity, a result of through-bond and through-space electronic effects. The spectrum will show distinct signals for the carboxylic acid carbon, the aromatic carbons, and the carbons of the aminoethyl group.
Predicted NMR Data for (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid
| Atom | Predicted ¹H NMR Data | Predicted ¹³C NMR Data |
| Carboxylic Acid (COOH) | ~12-13 ppm (s, 1H) | ~165-170 ppm |
| Aromatic CH (C3) | ~7.0-7.2 ppm (d, 1H) | ~115-120 ppm (d, J_CF ≈ 20-25 Hz) |
| Aromatic C (C4) | --- | ~145-150 ppm |
| Aromatic CH (C5) | ~7.2-7.4 ppm (dd, 1H) | ~125-130 ppm |
| Aromatic CH (C6) | ~7.8-8.0 ppm (t, 1H) | ~130-135 ppm |
| Aminoethyl CH | ~4.2-4.4 ppm (q, 1H) | ~50-55 ppm |
| Aminoethyl CH₃ | ~1.5-1.7 ppm (d, 3H) | ~20-25 ppm |
Note: Predicted data is based on analogous compounds and general spectroscopic principles. s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets.
Fluorine-19 NMR is a highly sensitive technique used to probe the local environment of fluorine atoms within a molecule. For (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid, the ¹⁹F NMR spectrum is expected to show a single resonance for the fluorine atom at the C2 position. The chemical shift of this signal provides information about the electronic nature of the aromatic ring. Furthermore, this fluorine signal will be split into a multiplet due to coupling with the adjacent aromatic protons at the C1 and C3 positions, providing further confirmation of its location on the benzene (B151609) ring.
Two-dimensional NMR techniques are crucial for unambiguously assigning the proton and carbon signals and confirming the molecular structure.
COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which would confirm the connectivity within the aminoethyl side chain (between the CH and CH₃ protons) and among the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon atom to which it is directly attached. This is essential for assigning the carbon signals of the protonated aromatic carbons and the side chain.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over two or three bonds) between protons and carbons. It would be used to confirm the placement of the aminoethyl group at the C4 position and the carboxylic acid at the C1 position by showing correlations between the side-chain protons and the aromatic ring carbons, and between the aromatic protons and the carboxylic carbon.
While direct confirmation of the (R)-stereochemistry by standard NMR can be challenging for a flexible acyclic molecule, it can be approached by using chiral solvating agents or chiral derivatizing agents, which would induce separate signals for the R and S enantiomers.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information through fragmentation analysis.
High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid (C₉H₁₀FNO₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally measured value. A close match between the theoretical and experimental mass confirms the elemental composition and, by extension, the molecular formula.
Molecular Formula: C₉H₁₀FNO₂
Monoisotopic Mass: 183.0696 u
Expected [M+H]⁺: 184.0774 m/z
Tandem mass spectrometry (MS/MS) involves the isolation of a specific ion (in this case, the protonated parent molecule) and its subsequent fragmentation by collision with an inert gas. The resulting fragment ions provide valuable information about the molecule's structure. The fragmentation pattern of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid is expected to show characteristic losses of small neutral molecules and cleavage at the weaker bonds.
Key expected fragmentation pathways include:
Loss of ammonia (B1221849) (NH₃): Cleavage within the aminoethyl side chain.
Loss of the carboxyl group (as COOH or CO₂): A common fragmentation for benzoic acids.
Cleavage of the C-C bond between the aromatic ring and the aminoethyl side chain.
Predicted Fragmentation Data from Tandem MS for (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid
| Predicted m/z | Proposed Fragment Identity | Neutral Loss |
| 167.0825 | [M+H - NH₃]⁺ | Ammonia (NH₃) |
| 139.0872 | [M+H - COOH]⁺ | Formic Acid (HCOOH) |
| 138.0454 | [M+H - H₂O - CO]⁺ | Water & Carbon Monoxide |
| 121.0504 | [M+H - NH₃ - H₂O - CO]⁺ | Multiple losses |
Note: These m/z values are calculated based on the proposed fragmentation of the [M+H]⁺ ion.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a powerful non-destructive means to identify the functional groups present in a molecule. The complementary nature of these two techniques allows for a thorough analysis of the molecular structure. epequip.com While specific experimental spectra for (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid are not publicly available, the expected characteristic vibrational modes can be predicted based on the analysis of structurally related compounds such as 4-aminobenzoic acid and 2-fluorobenzoic acid. researchgate.netnih.govresearchgate.netnih.govspectrabase.com
The IR spectrum is anticipated to be dominated by strong absorptions corresponding to the polar functional groups. The carboxylic acid O-H stretch is expected to appear as a very broad band in the 3300-2500 cm⁻¹ region due to strong hydrogen bonding. The C=O stretching vibration of the carboxylic acid will likely be observed as an intense band around 1700-1680 cm⁻¹. The N-H stretching vibrations of the primary amine group are expected in the 3400-3200 cm⁻¹ range, while the N-H bending mode should appear around 1650-1580 cm⁻¹. Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, with C=C ring stretching modes appearing in the 1600-1450 cm⁻¹ region. The C-F stretching vibration is expected to produce a strong band in the 1300-1200 cm⁻¹ range.
In the complementary Raman spectrum, the non-polar bonds are expected to give rise to more intense signals. Therefore, the aromatic C=C stretching vibrations are anticipated to be particularly strong. The symmetric stretching of the carboxylate group may also be prominent. The C-F bond, while polar, can also exhibit a discernible Raman signal.
The following tables outline the predicted key IR and Raman vibrational frequencies for (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid based on data from analogous compounds.
Interactive Data Table: Predicted Infrared (IR) Spectral Data
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H Stretch (Carboxylic Acid Dimer) |
| 3400-3200 | Medium | N-H Stretch (Amine) |
| 3100-3000 | Medium | Aromatic C-H Stretch |
| 2980-2850 | Medium | Aliphatic C-H Stretch |
| 1700-1680 | Strong | C=O Stretch (Carboxylic Acid) |
| 1650-1580 | Medium | N-H Bend (Amine) |
| 1600-1450 | Medium-Strong | Aromatic C=C Stretch |
| 1300-1200 | Strong | C-F Stretch |
| 1250-1020 | Medium | C-N Stretch |
| 950-910 | Broad, Medium | O-H Bend (Out-of-plane) |
Interactive Data Table: Predicted Raman Spectral Data
| Frequency Range (cm⁻¹) | Intensity | Assignment |
| 3100-3000 | Strong | Aromatic C-H Stretch |
| 1620-1590 | Very Strong | Aromatic C=C Ring Stretch |
| 1400-1350 | Medium | Symmetric COO⁻ Stretch |
| 1300-1200 | Medium | C-F Stretch |
| 1050-1000 | Strong | Ring Breathing Mode |
| 850-750 | Medium | Aromatic C-H Bend |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique is indispensable for establishing the absolute stereochemistry of chiral molecules and for understanding the intricate network of intermolecular interactions that govern the crystal packing. nih.govresearchgate.net
While a specific crystal structure for (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid has not been reported in the Cambridge Structural Database, the principles of single-crystal X-ray diffraction would be crucial for its characterization. The primary objective of such an analysis would be the unambiguous determination of the absolute configuration at the chiral center of the 1-aminoethyl group. By employing anomalous dispersion techniques, the spatial arrangement of the substituents around the chiral carbon can be definitively assigned as (R).
The analysis would also reveal critical details about the solid-state conformation of the molecule, including bond lengths, bond angles, and torsion angles. It is anticipated that the molecule would adopt a conformation that minimizes steric hindrance while maximizing favorable intermolecular interactions. The carboxylic acid and the fluorinated aromatic ring are likely to be nearly coplanar to facilitate π-system conjugation.
Furthermore, the crystal system, space group, and unit cell dimensions would be determined, providing a unique fingerprint of the crystalline form. For a chiral, non-racemic compound, the crystal structure would be expected to crystallize in a non-centrosymmetric space group.
The solid-state architecture of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid is expected to be governed by a network of supramolecular interactions. Hydrogen bonding is predicted to be the dominant interaction, with the carboxylic acid group forming robust dimers via O-H···O hydrogen bonds. The amino group can act as a hydrogen bond donor, interacting with the carboxylic acid oxygen atoms or the fluorine atom of neighboring molecules. The fluorine atom, in turn, can participate in weaker C-H···F or N-H···F hydrogen bonds.
Computational Chemistry and Theoretical Studies on R 4 1 Aminoethyl 2 Fluorobenzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
No dedicated studies reporting quantum chemical calculations, such as Density Functional Theory (DFT) or other ab initio methods, specifically for (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid were identified in the public domain. Such calculations would typically provide insights into the molecule's electronic properties, including orbital energies (HOMO-LUMO), electrostatic potential, and charge distribution, which are fundamental for predicting its chemical reactivity. The absence of this data indicates a significant gap in the theoretical understanding of this compound.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
There is no available research detailing molecular dynamics (MD) simulations performed on (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid. MD simulations are instrumental in exploring the conformational landscape of a molecule, identifying its stable geometries, and understanding its dynamic behavior and interactions with solvent molecules or other chemical species over time. Without such studies, the conformational preferences and intermolecular interaction patterns of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid remain experimentally and theoretically uncharacterized.
Molecular Modeling Studies of Related Ligand-Receptor Interactions Facilitated by (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid as a Building Block
A thorough review of the literature did not yield any molecular modeling studies where (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid is utilized as a building block to facilitate ligand-receptor interactions. Such studies are crucial in the field of drug discovery and materials science for designing novel molecules with specific binding affinities and functional properties. The lack of research in this area suggests that the potential of this compound as a molecular scaffold has not yet been explored through computational modeling.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
No theoretical studies predicting the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies for IR and Raman spectra, UV-Vis absorption wavelengths) of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid were found. Computational prediction of spectra is a valuable method for interpreting experimental data and confirming molecular structures. The absence of such theoretical data for this compound means that any experimentally obtained spectra cannot be benchmarked against or interpreted with the aid of computational methods.
Future Research Directions and Unexplored Avenues in the Chemistry of R 4 1 Aminoethyl 2 Fluorobenzoic Acid
Novel Synthetic Methodologies and Sustainable Synthesis Approaches
Current synthetic routes to aminobenzoic acid derivatives often rely on traditional chemical methods that may involve harsh reagents and generate significant waste. The future of synthesizing (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid lies in the development of more efficient, economical, and environmentally benign processes.
Key areas for future investigation include:
Biocatalysis: The use of enzymes or whole-cell systems for the asymmetric synthesis of the chiral amine moiety could offer high enantioselectivity under mild conditions, reducing the need for chiral catalysts and resolutions.
Continuous Flow Chemistry: Transitioning from batch to continuous flow processes can enhance reaction efficiency, improve safety, and allow for easier scalability. This approach could be particularly beneficial for reactions involving hazardous intermediates or requiring precise temperature control.
Green Chemistry Principles: Future synthetic strategies should aim to reduce environmental impact by utilizing renewable feedstocks, employing greener solvents, and minimizing energy consumption. researchgate.net The development of catalytic C-H activation methods to introduce the aminoethyl group directly onto the 2-fluorobenzoic acid core represents a long-term, atom-economical goal.
| Approach | Potential Advantages | Research Challenges |
|---|---|---|
| Biocatalytic Asymmetric Amination | High enantioselectivity, mild reaction conditions, reduced waste. | Enzyme discovery and engineering, substrate scope limitations, process optimization. |
| Continuous Flow Synthesis | Improved heat and mass transfer, enhanced safety, potential for automation and scalability. | Reactor design, handling of solids, integration of purification steps. |
| C-H Functionalization | High atom economy, reduced number of synthetic steps. | Developing selective and efficient catalysts, overcoming regioselectivity challenges. |
Exploration of New Derivatization Strategies and Synthetic Applications
The functional groups of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid—the primary amine and the carboxylic acid—are ideal handles for derivatization. Future research should focus on leveraging these sites to create libraries of novel compounds for various applications.
Amide and Ester Libraries: The carboxylic acid can be converted into a wide range of amides and esters. Similarly, the amino group can be acylated to form various amides. These derivatives could be screened for biological activity, as fluorinated compounds are of high interest in medicinal chemistry. globalscientificjournal.com
Heterocycle Synthesis: The bifunctional nature of the molecule makes it an excellent precursor for the synthesis of complex heterocyclic systems. For example, condensation reactions could lead to the formation of novel benzodiazepines or other fused-ring structures.
Polymer and Material Precursors: The molecule could serve as a monomer for the synthesis of specialty polyamides or other polymers. The presence of the fluorine atom could impart unique properties such as thermal stability and hydrophobicity to the resulting materials.
| Functional Group Targeted | Derivatization Reaction | Potential Application Area |
|---|---|---|
| Carboxylic Acid | Amide coupling, Esterification | Pharmaceuticals, Agrochemicals |
| Amino Group | Acylation, Reductive amination | Medicinal Chemistry, Chemical Probes |
| Both Groups | Cyclocondensation, Polymerization | Heterocycle Synthesis, Materials Science |
Advanced Characterization Techniques and Method Development
A thorough understanding of the physicochemical properties of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid is crucial for its application. Future research should employ advanced analytical techniques to fully characterize the molecule and its derivatives.
Solid-State Characterization: Techniques such as single-crystal X-ray diffraction and solid-state NMR spectroscopy could provide detailed insights into the crystal packing and intermolecular interactions, which are critical for understanding physical properties like solubility and melting point. Similar studies have been performed on co-crystals of related compounds like 4-fluorobenzoic acid. eurjchem.comscite.ai
Chiral Purity Analysis: The development of highly sensitive and robust enantioselective analytical methods using techniques like supercritical fluid chromatography (SFC) or advanced HPLC methods is essential to ensure high enantiomeric purity, a critical parameter for pharmaceutical applications.
Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict molecular geometry, spectroscopic properties, and reactivity. This can aid in the interpretation of experimental data and guide the design of new derivatives and synthetic routes.
| Technique | Information Gained | Importance |
|---|---|---|
| Single-Crystal X-ray Diffraction | Precise 3D molecular structure, crystal packing, intermolecular forces. | Understanding solid-state properties, polymorphism. |
| Enantioselective Chromatography (SFC/HPLC) | Accurate determination of enantiomeric excess (%ee). | Critical for quality control in pharmaceutical synthesis. |
| Density Functional Theory (DFT) | Predicted structure, vibrational frequencies, electronic properties. | Guides experimental design and interpretation of results. |
Interdisciplinary Research with Materials Science and Chemical Biology
The unique structure of (R)-4-(1-Aminoethyl)-2-fluorobenzoic acid opens doors for its use in interdisciplinary fields beyond traditional organic synthesis.
Materials Science: As a chiral, fluorinated building block, it could be incorporated into metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) for applications in chiral separations or asymmetric catalysis. Its application as a component in liquid crystals is also a possibility, an area where related fluorinated benzoic acids have shown potential. nbinno.com
Chemical Biology: The compound could be used as a scaffold for developing chemical probes to study biological processes. For example, it could be labeled with radioisotopes (like ¹⁸F) to create novel PET imaging agents, a strategy that has been successfully employed with other fluorobenzoic acid derivatives. nih.govnih.gov Its amino and carboxylate groups also make it suitable for conjugation to biomolecules to study biological interactions.
| Field | Potential Application | Rationale |
|---|---|---|
| Materials Science | Chiral stationary phases for chromatography; Monomer for specialty polymers. | Inherent chirality and the unique properties imparted by fluorine. |
| Chemical Biology | Scaffold for PET imaging agents; Fragment for drug discovery. | Presence of fluorine is suitable for ¹⁸F labeling; Structurally interesting fragment for screening. |
| Supramolecular Chemistry | Component for self-assembling systems or molecular receptors. | Ability to form hydrogen bonds and other non-covalent interactions. |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (R)-4-(1-aminoethyl)-2-fluorobenzoic acid, and how can enantiomeric purity be ensured?
- Answer : A chemoenzymatic approach using nitrilase or related enzymes is optimal for achieving high enantiomeric excess (e.g., >98% ee) in chiral fluorobenzoic acid derivatives. For example, nitrilase-mediated synthesis of (R)-2-amino-2-(4-fluorophenyl)acetic acid involves kinetic resolution of racemic precursors under controlled pH (8.0) and temperature (20°C) .
- Key parameters :
- Substrate specificity: Enzymes like nitrilase show higher affinity for (R)-enantiomers.
- Reaction optimization: Adjust pH (7.5–8.5) and temperature (15–25°C) to minimize racemization.
- Validation: Use chiral HPLC (e.g., Chiralpak IA column) with UV detection at 254 nm to confirm purity .
Q. How should researchers characterize the structural and stereochemical properties of this compound?
- Answer : Combine spectroscopic and chromatographic methods:
- NMR : H and C NMR to confirm the fluorobenzoic acid backbone and aminoethyl substitution (e.g., δ 7.8–8.2 ppm for aromatic protons, δ 3.1–3.5 ppm for CH-NH) .
- X-ray crystallography : Resolve absolute configuration, as demonstrated for related fluorinated benzoic acids .
- Mass spectrometry : High-resolution MS (HRMS) to verify molecular ion [M+H] and fragmentation patterns (e.g., loss of HF or CO) .
Q. What stability considerations are critical for handling and storing this compound?
- Answer :
- Degradation pathways : Fluorobenzoic acids are prone to photodegradation and hydrolysis under acidic/basic conditions. Forced degradation studies (e.g., 0.1 M HCl/NaOH, 40°C) reveal by-products like deaminated or defluorinated derivatives .
- Storage : Protect from light at -20°C in inert atmosphere (argon) to prevent oxidation of the aminoethyl group .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for fluorobenzoic acid derivatives?
- Answer : Discrepancies often arise from polymorphic forms or pH-dependent ionization.
- Method : Perform equilibrium solubility studies across pH 1–7.4 (using phosphate buffers) with HPLC quantification.
- Example : 4-Amino-2-fluorobenzoic acid (CAS 446-31-1) shows pH-dependent solubility (0.1 mg/mL at pH 1 vs. 5 mg/mL at pH 7) due to carboxylate ionization .
Q. What advanced strategies exist for studying the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Answer :
- Isothermal titration calorimetry (ITC) : Measure binding affinity (K) of the aminoethyl group with target proteins.
- Molecular docking : Use software like AutoDock Vina to model interactions between the fluorinated aromatic ring and hydrophobic enzyme pockets .
- Case study : Analogous compounds (e.g., 4-fluorobenzoic acid derivatives) inhibit bacterial dihydrofolate reductase (DHFR) with IC values <10 µM .
Q. How can researchers address challenges in scaling up enantioselective synthesis without compromising yield?
- Answer : Optimize biocatalytic processes:
- Immobilized enzymes : Use nitrilase immobilized on Eupergit® C to enhance reusability (5 cycles with <10% activity loss) .
- Continuous flow systems : Improve reaction efficiency and reduce racemization risk compared to batch methods .
Data Contradiction Analysis
Q. Why do some studies report conflicting optimal pH values for enzymatic synthesis of chiral fluorobenzoic acids?
- Root cause : Enzyme source variability (e.g., nitrilase from Alcaligenes faecalis vs. Pseudomonas fluorescens) and substrate-specific pH optima.
- Resolution : Conduct pilot reactions across pH 6–9 with activity assays (e.g., NADH-coupled assays) to identify strain-specific conditions .
Q. How should researchers interpret conflicting NMR data for fluorinated aromatic protons?
- Analysis : Chemical shifts vary with solvent (DMSO vs. CDCl) and substituent electronic effects. For example, 2-fluorobenzoic acid protons resonate at δ 7.6–8.1 ppm in DO due to deshielding by the electron-withdrawing fluorine .
- Validation : Compare with computed NMR (DFT methods, Gaussian 09) to distinguish experimental artifacts from true structural features .
Methodological Recommendations
- Synthetic protocols : Prioritize enzymatic methods over chemical resolution to avoid toxic cyanide intermediates .
- Analytical workflows : Combine LC-MS/MS and F NMR for comprehensive impurity profiling .
- Computational tools : Leverage QSAR models to predict bioactivity based on substituent effects (e.g., fluorine’s electronegativity vs. aminoethyl’s basicity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
